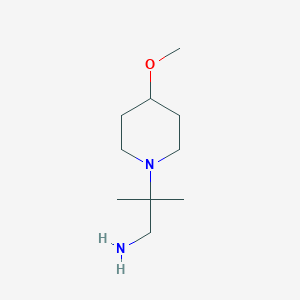amine CAS No. 1249946-63-1](/img/structure/B1454108.png)
[2-(3,4-Dichlorophenoxy)propyl](methyl)amine
Overview
Description
“2-(3,4-Dichlorophenoxy)propylamine” is a chemical compound with the CAS Number: 1249946-63-1 . It has a molecular weight of 234.12 and its IUPAC name is N-[2-(3,4-dichlorophenoxy)propyl]-N-methylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13Cl2NO/c1-7(6-13-2)14-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 . This indicates that the compound has a carbon backbone with two chlorine atoms attached to the phenyl ring and a methylamine group attached to the propyl chain.Physical And Chemical Properties Analysis
“2-(3,4-Dichlorophenoxy)propylamine” is a liquid at room temperature .Scientific Research Applications
Wastewater Treatment
Pesticide production generates high-strength wastewater containing toxic pollutants, including various chlorophenox compounds similar in structure to the queried chemical. Biological processes and granular activated carbon have been shown to remove 80-90% of these compounds, creating high-quality effluent. The effectiveness of these treatment processes is crucial for preventing environmental contamination and adhering to regulatory standards like the Water Framework Directive (WFD) (Goodwin et al., 2018).
Sorption and Degradation
The sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals has been extensively reviewed. Factors such as pH, soil organic carbon content, and the presence of iron oxides influence the sorption process. Understanding the behavior of these compounds in soil is important for assessing their environmental fate and the effectiveness of remediation strategies (Werner et al., 2012).
Microbial Biodegradation
The role of microorganisms in the degradation of 2,4-D and its metabolites has been reviewed, highlighting the potential for bioremediation. The study discusses the mechanisms through which microorganisms break down these herbicides and the factors influencing degradation rates. This information is valuable for developing bioremediation strategies to mitigate environmental pollution (Magnoli et al., 2020).
Environmental and Health Impacts
The environmental fate, behavior, and potential health risks of chlorophenox compounds have been assessed in several studies. These compounds are persistent in the environment and can be toxic to aquatic organisms and humans. Research has focused on their occurrence in water bodies, degradation pathways, and the development of analytical methods for detection and quantification. The findings underscore the importance of monitoring these compounds and implementing measures to reduce their release into the environment (Bhat & Gogate, 2021).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-7(6-13-2)14-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZCMGXRZAPIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dichlorophenoxy)propyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)
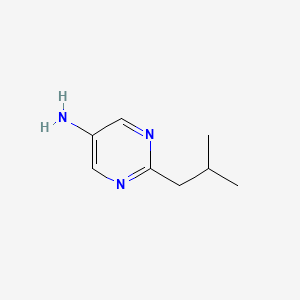
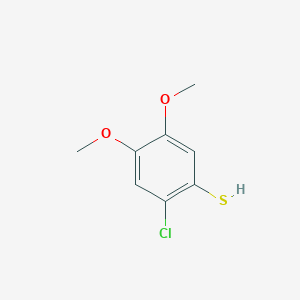
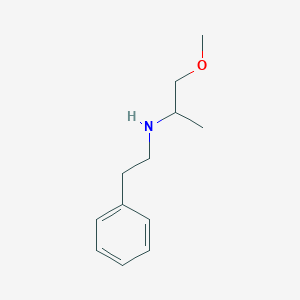
![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)

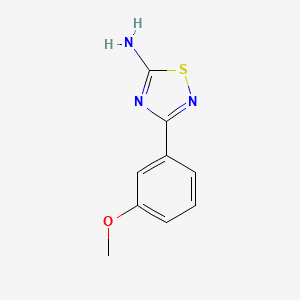
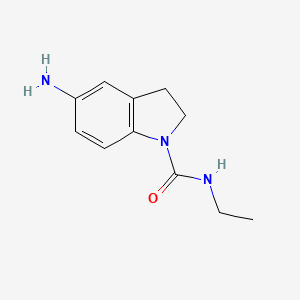
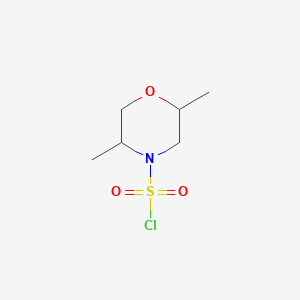
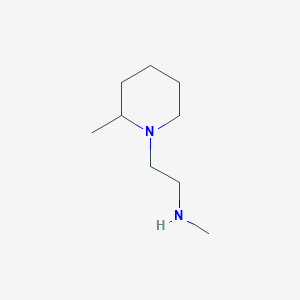
![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)
